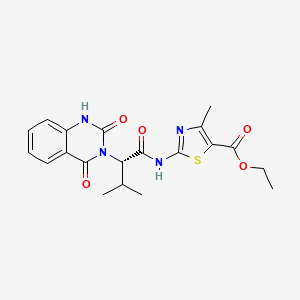

![molecular formula C21H23N3O6 B608407 N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)

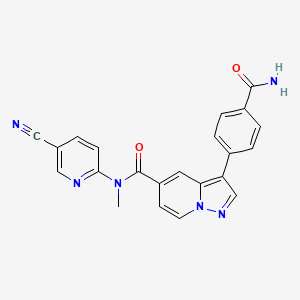

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KZR-504 is a highly selective inhibitor of immunoproteasome low molecular mass polypeptide 2 (LMP2). It has shown significant potential in the treatment of autoimmune diseases due to its ability to selectively inhibit LMP2 with an IC50 value of 51 nanomolar . The compound is also known for its high selectivity over other subunits, making it a valuable tool in scientific research .

Aplicaciones Científicas De Investigación

KZR-504 has a wide range of scientific research applications, including:

Mecanismo De Acción

KZR-504 exerts its effects by selectively inhibiting the immunoproteasome subunit LMP2. The compound forms a covalent bond with the active site of LMP2, leading to its inhibition. This inhibition disrupts the normal function of the immunoproteasome, affecting processes such as antigen presentation, cytokine production, and T-cell differentiation . The molecular targets and pathways involved include the immunoproteasome subunits LMP2 and LMP7 .

Safety and Hazards

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of KZR-504 involves the derivatization of the peptide backbone of epoxyketone analogues. The process begins with the screening of a focused library of epoxyketones, which reveals a series of potent dipeptides. These dipeptides are then optimized to provide the highly selective inhibitor KZR-504 .

Industrial Production Methods: Industrial production of KZR-504 involves large-scale synthesis using the optimized synthetic route. The process includes the preparation of the epoxyketone intermediates, followed by their derivatization to form the final product. The reaction conditions are carefully controlled to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: KZR-504 primarily undergoes covalent inhibition reactions with its target, the immunoproteasome subunit LMP2. The compound forms a covalent bond with the active site of LMP2, leading to its inhibition .

Common Reagents and Conditions: The common reagents used in the synthesis of KZR-504 include epoxyketones and various peptide derivatives. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .

Major Products Formed: The major product formed from the reaction of KZR-504 with LMP2 is a covalently bound complex that inhibits the activity of the immunoproteasome .

Comparación Con Compuestos Similares

KZR-504 is unique in its high selectivity for the immunoproteasome subunit LMP2. Similar compounds include:

Bortezomib: A peptide inhibitor that targets both the constitutive proteasome and the immunoproteasome.

Carfilzomib: Another peptide inhibitor with similar dual-targeting properties.

ONX 0914: A selective inhibitor of the immunoproteasome subunit LMP7.

KZR-504 stands out due to its high selectivity for LMP2, making it a valuable tool for studying the specific functions of this subunit .

Propiedades

IUPAC Name |

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6/c1-21(12-30-21)18(27)15(10-13-6-3-2-4-7-13)23-20(29)16(11-25)24-19(28)14-8-5-9-17(26)22-14/h2-9,15-16,25H,10-12H2,1H3,(H,22,26)(H,23,29)(H,24,28)/t15-,16-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDASSGXBXGRBS-CKJXQJPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3=CC=CC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)C3=CC=CC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

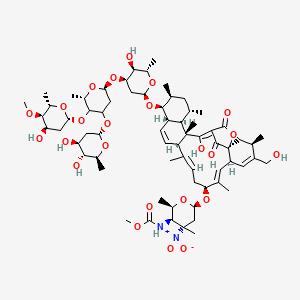

![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)

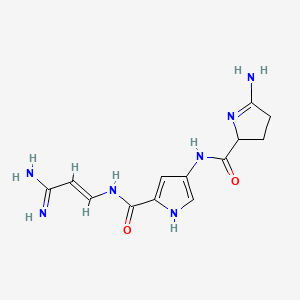

![4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B608329.png)

![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)

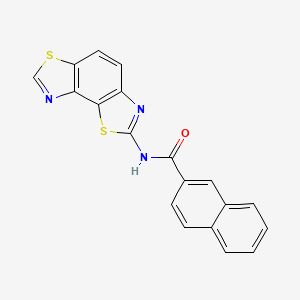

![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)